![molecular formula C15H24 B14670097 Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl CAS No. 41628-33-5](/img/structure/B14670097.png)
Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl is a bicyclic organic compound with the molecular formula C15H24. This compound is characterized by its unique bicyclo[4.4.0]decane structure, which includes two fused cyclohexane rings. The presence of methyl and isopropyl groups adds to its structural complexity and potential reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts may also be employed to facilitate the reaction and improve selectivity .
化学反応の分析
Types of Reactions
Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2) under UV light
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
科学的研究の応用
Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized as a solvent and in the production of specialty chemicals.
作用機序
The mechanism of action of Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of methyl and isopropyl groups can influence its binding affinity and selectivity .
類似化合物との比較
Similar Compounds
Decalin (Bicyclo[4.4.0]decane): A bicyclic compound with similar structural features but lacking the double bonds and substituents present in Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl.
Tetralin (1,2,3,4-tetrahydronaphthalene): Another bicyclic compound with a different ring fusion pattern and hydrogenation state.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of double bonds, which confer distinct chemical reactivity and potential biological activity compared to similar compounds .
特性
CAS番号 |
41628-33-5 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
5,8a-dimethyl-3-propan-2-yl-2,3,4,6-tetrahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h5,8,11,13H,6-7,9-10H2,1-4H3 |
InChIキー |
HHBPTXYTVCTYMU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CC(CCC2(C=CC1)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
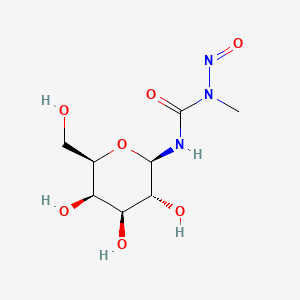
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
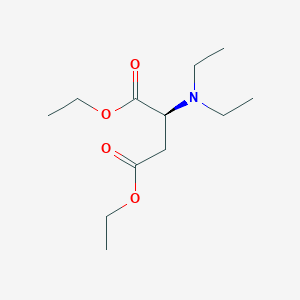
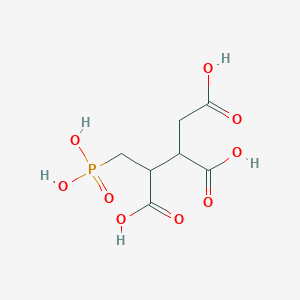
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
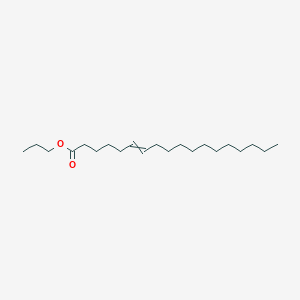
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)

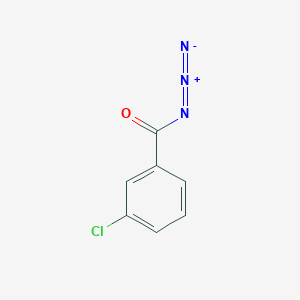
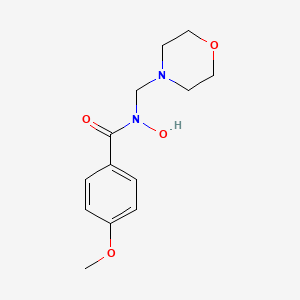
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
